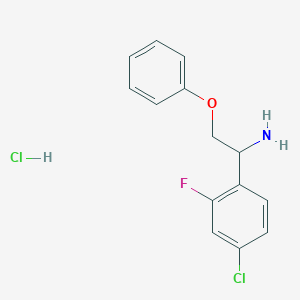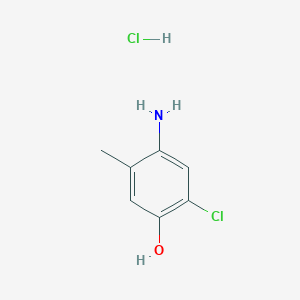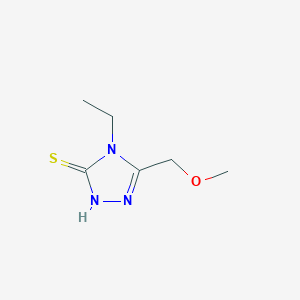
1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride” is a derivative of phenyl ethanamine, which is a class of organic compounds known for their psychoactive properties . The presence of the chloro and fluoro groups on the phenyl ring could potentially alter these properties, but without specific studies on this compound, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would consist of two phenyl rings connected by an ethanamine chain. One of the phenyl rings would have chloro and fluoro substituents. The exact spatial arrangement of these groups could significantly affect the compound’s properties .Chemical Reactions Analysis
As an amine, this compound could potentially undergo reactions typical of this functional group, such as acylation or alkylation. The presence of the halogens on the phenyl ring could also make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the position and nature of the substituents on the phenyl ring could affect properties like melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Characterization
Poly(azomethine-urethane)s Synthesis : Research explored the synthesis of fluorine- and chlorine-containing bisphenols and their non-halogenated analogues. These compounds were used to prepare poly(azomethine-urethane)s, which were characterized for their solubility, viscosity, and thermal properties (Tamareselvy, Venkatarao, & Kothandaraman, 1990).
Novel Polyimides Development : Another study focused on synthesizing a novel fluorinated aromatic diamine monomer. This monomer was used to create new fluorine-containing polyimides with high solubility in various organic solvents and excellent thermal stability (Yin et al., 2005).
Pharmacokinetics and Metabolism
- Selective Androgen Receptor Modulators : A study investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats. This research provides insights into the molecular properties and metabolic profile of such compounds (Wu et al., 2006).
Environmental Impact and Transformation
- Chlorination Treatment on UV Filter : Research examined the transformation characteristics and genotoxicity changes of a UV filter component during chlorination disinfection. This study identified novel by-products and proposed plausible transformation pathways (Sun et al., 2019).
Chemical Synthesis and Applications
Synthesis of Fluorogenic Acetoxymethyl Ethers : This study reported on the use of acetoxymethyl ether groups to mask phenolic fluorophores, leading to profluorophores with desirable characteristics for biochemical and biological systems imaging (Lavis, Chao, & Raines, 2011).
Fluorogenic Detection of Cysteine : Another research focused on developing a method for fluorescence turn-on detection of cysteine using a specific compound. This study highlights the potential for selective detection in biochemical assays (Liu et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO.ClH/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11;/h1-8,14H,9,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZQDLPGMAFSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C2=C(C=C(C=C2)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2693214.png)



![3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2693219.png)

![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2693223.png)


![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2693227.png)
![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)


![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693233.png)